5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine
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Overview
Description
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine is a thermally activated delayed fluorescence (TADF) material. It is known for its application in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yields and bipolar charge-transporting capability .
Preparation Methods
The synthesis of 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine involves several steps:
Methylation of Acridine: The initial step involves the methylation of acridine to form 9,9-dimethyl-9,10-dihydroacridine.
Formation of Intermediate Compounds: The intermediate compounds are synthesized through reactions involving acridine derivatives and other reagents.
Final Synthesis: The final compound is obtained by reacting the intermediate compounds under specific conditions.
Industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the quality and yield of the final product .
Chemical Reactions Analysis
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine undergoes various chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, typically using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine involves thermally activated delayed fluorescence (TADF). This process allows the compound to emit light efficiently by utilizing both singlet and triplet excitons . The molecular targets and pathways involved include the reverse intersystem crossing (RISC) mechanism, which enables the conversion of triplet excitons to singlet excitons .
Comparison with Similar Compounds
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine is unique due to its high photoluminescence quantum yields and bipolar charge-transporting capability . Similar compounds include:
10,10′- (4,4′-Sulfonylbis (4,1-phenylene))bis (9,9-dimethyl-9,10-dihydroacridine): Known for its application in TADF-OLED devices.
10,10′- (5- (4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9,9-dimethyl-9,10-dihydroacridine): Another TADF emitter with high efficiency.
These compounds share similar properties but differ in their specific applications and efficiency .
Properties
CAS No. |
1883400-34-7 |
---|---|
Molecular Formula |
C48H36N6 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
5,6-bis[4-(9,9-dimethylacridin-10-yl)phenyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C48H36N6/c1-47(2)35-13-5-9-17-41(35)53(42-18-10-6-14-36(42)47)33-25-21-31(22-26-33)45-46(52-40(30-50)39(29-49)51-45)32-23-27-34(28-24-32)54-43-19-11-7-15-37(43)48(3,4)38-16-8-12-20-44(38)54/h5-28H,1-4H3 |
InChI Key |
LNEPRUZQMSZVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C#N)C#N)C |
Origin of Product |
United States |
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